Superior Antagonist Potency at α3β4 nAChR Compared to α4β2 and α4β4 Subtypes
4-Chloro-N-ethylpicolinamide demonstrates high antagonist potency at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells, assessed by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. This represents approximately 6.7-fold greater potency relative to its activity at the α4β2 subtype (IC50 = 12.0 nM) and approximately 8.3-fold greater potency relative to the α4β4 subtype (IC50 = 15.0 nM) under identical assay conditions [1]. This intra-compound selectivity profile is quantifiable and distinct from that of many non-selective nAChR ligands.
| Evidence Dimension | Antagonist potency (IC50) at human nAChR subtypes |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (α3β4); 12.0 nM (α4β2); 15.0 nM (α4β4) |
| Comparator Or Baseline | Same compound at alternative nAChR subtypes |
| Quantified Difference | 6.7-fold more potent at α3β4 vs α4β2; 8.3-fold more potent at α3β4 vs α4β4 |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting [1] |
Why This Matters
For researchers investigating α3β4 nAChR pharmacology in addiction or smoking cessation models, this compound provides a defined selectivity window that reduces confounding activity at α4-containing subtypes.
- [1] EcoDrugPlus. Antagonist activity at alpha3beta4, alpha4beta2, and alpha4beta4 nAChR receptors in human SH-SY5Y cells. Compound ID 2126094. View Source
